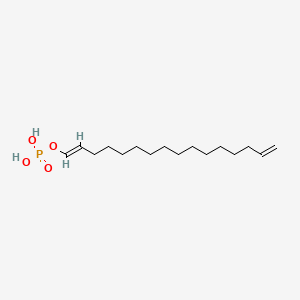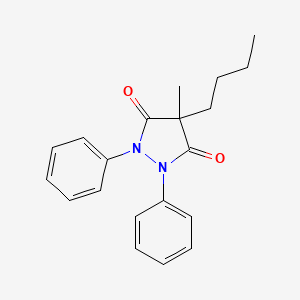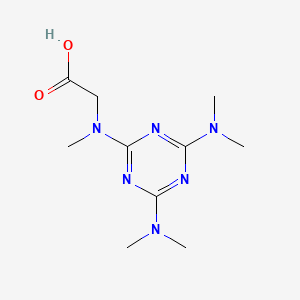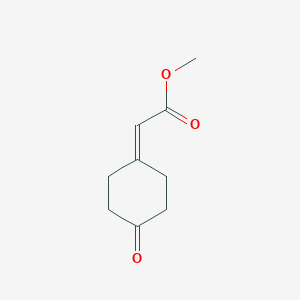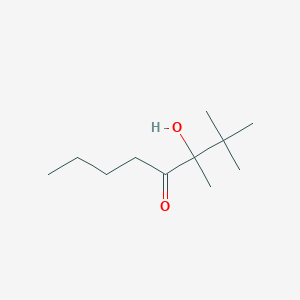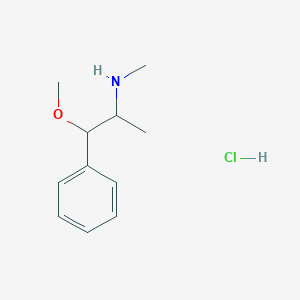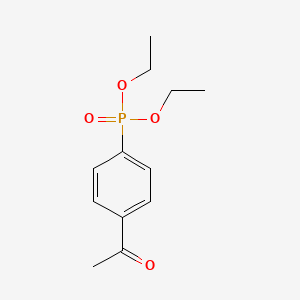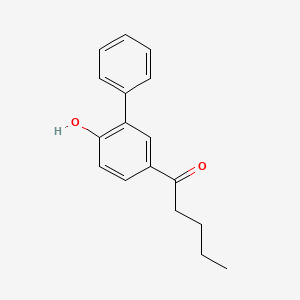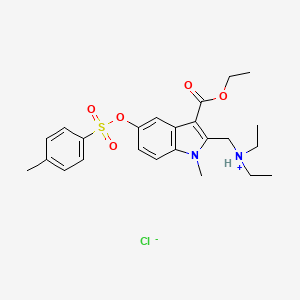
1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride is a synthetic compound with a complex structure. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of various functional groups. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The tosyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized indole derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Known for its use in peptide synthesis and protein crosslinking.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and byproduct properties.
Diisopropylcarbodiimide (DIC): Used in organic synthesis with distinct reactivity and handling characteristics.
Uniqueness
1-Methyl-2-diethylaminomethyl-3-ethoxycarbonyl-5-tosyloxyindole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
88461-80-7 |
|---|---|
Molekularformel |
C24H31ClN2O5S |
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
[3-ethoxycarbonyl-1-methyl-5-(4-methylphenyl)sulfonyloxyindol-2-yl]methyl-diethylazanium;chloride |
InChI |
InChI=1S/C24H30N2O5S.ClH/c1-6-26(7-2)16-22-23(24(27)30-8-3)20-15-18(11-14-21(20)25(22)5)31-32(28,29)19-12-9-17(4)10-13-19;/h9-15H,6-8,16H2,1-5H3;1H |
InChI-Schlüssel |
CZZPXWORFZRLMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC1=C(C2=C(N1C)C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


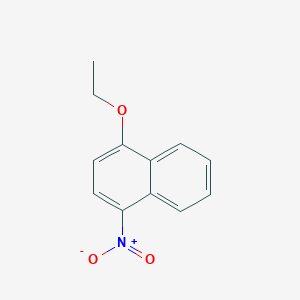
![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)


![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
